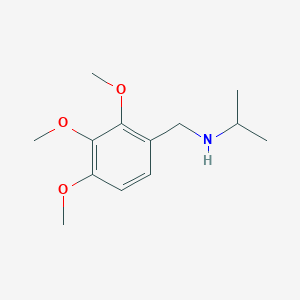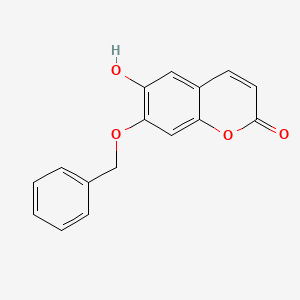
7-Benzyl-O-esculetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-O-esculetin is a naturally occurring compound belonging to the coumarin family. It has gained significant attention due to its potential benefits in various scientific fields, ranging from medicine to material sciences. This compound is a derivative of esculetin, which is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
7-Benzyl-O-esculetin is a derivative of esculetin, which is the main active ingredient of the traditional Chinese medicine Cortex Fraxini .
Mode of Action
Esculetin, from which it is derived, is known to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that this compound would have similar activities.
Biochemical Pathways
Esculetin is known to inhibit oxidative stress in pathological conditions . This suggests that this compound may also interact with biochemical pathways related to oxidative stress.
Pharmacokinetics
Studies have shown that the oral bioavailability of esculetin is low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site . UDP-glucuronosyltransferase (UGT) 1A6 and UGT1A9 are the two major enzymes playing key roles in the 7-O-glucuronidation of esculetin .
Result of Action
Esculetin is known to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that this compound would have similar effects.
Action Environment
It is known that the presence of more hydroxyl groups in esculetin helps scientists to replace hydroxyl groups with any group to prepare a new derivative against disease outbreaks . This suggests that the chemical structure of this compound could be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
7-Benzyl-O-esculetin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with UDP-glucuronosyltransferase 1A6 and UDP-glucuronosyltransferase 1A9, which are involved in the glucuronidation of esculetin . This interaction is crucial for the metabolism and detoxification of the compound in the body. Additionally, this compound has been shown to inhibit the activation of the Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt signaling pathways, which are involved in cell proliferation and survival .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis through the activation of mitochondrial apoptotic pathways and the release of cytochrome c . This compound also affects cell signaling pathways, such as the IGF1/PI3K/AKT and NF-κB pathways, leading to the inhibition of cell proliferation and the induction of apoptosis . Furthermore, this compound influences gene expression by regulating the expression of p53, p21, CDK1, and cyclin B1, which are involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It has been shown to directly bind to KEAP1, inhibiting its interaction with Nrf2 and promoting the nuclear accumulation of Nrf2 . This leads to the activation of antioxidant response element pathways and the induction of antioxidant genes. Additionally, this compound inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines . The compound also modulates the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated that this compound maintains its ability to induce apoptosis and inhibit cell proliferation in cancer cells . Additionally, the compound’s antioxidant properties remain consistent over time, providing sustained protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects, reducing the levels of pro-inflammatory cytokines and oxidative stress markers . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through glucuronidation by UDP-glucuronosyltransferase 1A6 and UDP-glucuronosyltransferase 1A9 . This process facilitates the compound’s excretion from the body. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . The compound also influences the levels of metabolites, such as glucose and lactate, in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to interact with albumin, facilitating its transport in the bloodstream . Additionally, this compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, the compound accumulates in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it modulates the activity of enzymes involved in oxidative stress and apoptosis . Additionally, this compound is targeted to the nucleus, where it regulates the expression of genes involved in cell cycle regulation and antioxidant response . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-O-esculetin typically involves the benzylation of esculetin. The benzylation process involves the reaction of esculetin with benzyl bromide in the presence of a base such as potassium carbonate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-O-esculetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Benzyl-O-esculetin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in studying cellular oxidative stress and inflammation.
Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it suitable for use in material sciences, such as the development of new polymers and coatings.
Comparison with Similar Compounds
Esculetin (6,7-dihydroxycoumarin): The parent compound of 7-Benzyl-O-esculetin, known for its antioxidant and anti-inflammatory properties.
Esculin (6,7-dihydroxycoumarin-6-glucoside): A natural glucoside of esculetin, commonly found in plants.
Fraxin (6,7-dihydroxycoumarin-8-glucoside): Another glucoside derivative with similar pharmacological activities.
Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications .
Properties
IUPAC Name |
6-hydroxy-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMATZIOKUNXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
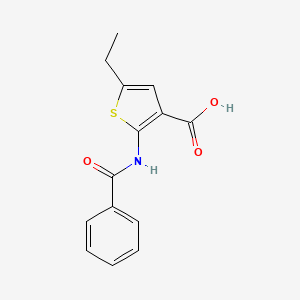

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
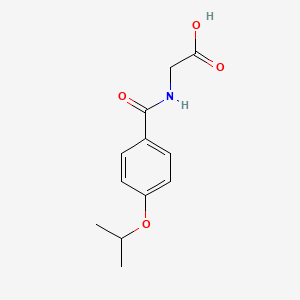
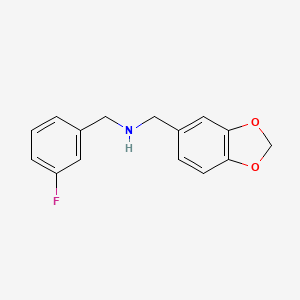
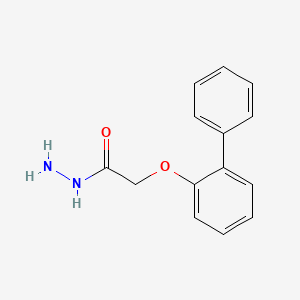
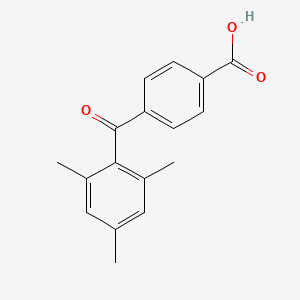
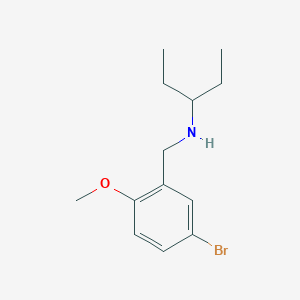
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
